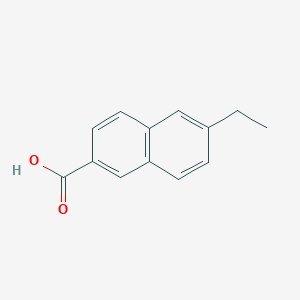![molecular formula C10H9N5O2 B13488197 Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an azidomethyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmaceutical drugs due to its biological activity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate, can be achieved through several methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This method often requires the use of metal catalysts such as copper, iron, gold, ruthenium, or palladium . Another approach involves the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums under ambient and aqueous conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines typically involves large-scale reactions using environmentally benign solvents and catalysts. Recent advancements have focused on metal-free and aqueous synthesis methods to improve the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The azidomethyl group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
Uniqueness
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its azidomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C10H9N5O2 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9N5O2/c1-17-10(16)7-2-3-9-13-8(4-12-14-11)6-15(9)5-7/h2-3,5-6H,4H2,1H3 |
InChI Key |
PEEDOWKCHCJZBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)

![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
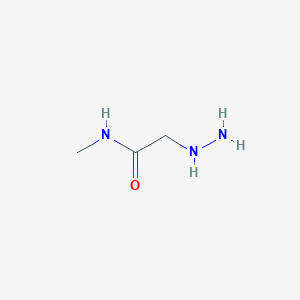


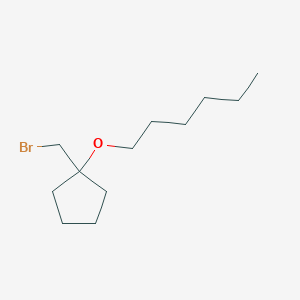
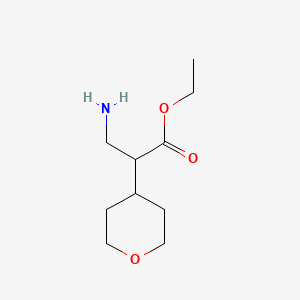
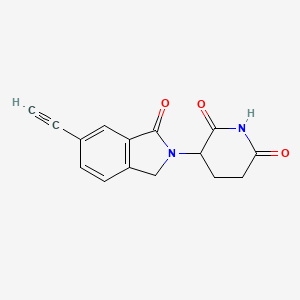

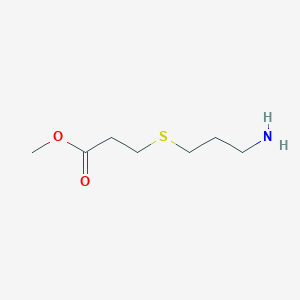
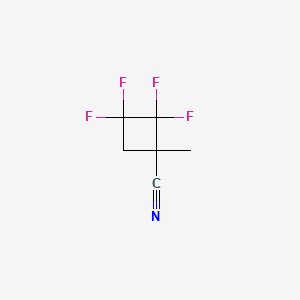
![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
